molecular formula C10H24N2 B13261848 [3-(Dimethylamino)propyl](3-methylbutan-2-YL)amine

[3-(Dimethylamino)propyl](3-methylbutan-2-YL)amine

Cat. No.: B13261848
M. Wt: 172.31 g/mol
InChI Key: RNOUOTAPTNFXPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 3-methylbutan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane at a temperature range of 0-25°C . The product is then purified through distillation or chromatography .

Industrial Production Methods: On an industrial scale, the production of 3-(Dimethylamino)propylamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Scientific Research Applications

Chemistry: In chemistry, 3-(Dimethylamino)propylamine is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and organic synthesis .

Biology and Medicine: The compound has applications in biological research as a ligand for studying receptor interactions. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets .

Industry: In the industrial sector, 3-(Dimethylamino)propylamine is used in the production of polymers and resins . It serves as a curing agent and cross-linker in the manufacture of epoxy resins .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with biological receptors and enzymes . The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also modulate signal transduction pathways by binding to receptors on the cell surface .

Comparison with Similar Compounds

  • N,N-Dimethylpropylamine
  • N,N-Dimethylbutylamine
  • N,N-Dimethylisobutylamine

Comparison: Compared to these similar compounds, 3-(Dimethylamino)propylamine has a unique steric configuration due to the presence of the 3-methylbutan-2-yl group . This structural feature imparts distinct chemical reactivity and biological activity , making it a valuable compound for specific applications in organic synthesis and biological research .

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-methylbutan-2-yl)propane-1,3-diamine

InChI

InChI=1S/C10H24N2/c1-9(2)10(3)11-7-6-8-12(4)5/h9-11H,6-8H2,1-5H3

InChI Key

RNOUOTAPTNFXPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCCN(C)C

Origin of Product

United States

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